4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide
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Overview
Description
4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a bromomethyl group, a fluorophenyl group, and a nitrobenzamide moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the bromomethylation of a suitable precursor, followed by the introduction of the fluorophenyl and nitrobenzamide groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction parameters such as temperature, pressure, and pH, as well as the purification of the final product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine, which can further participate in additional reactions.
Substitution: The bromomethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions to replace the bromomethyl group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azides or thioethers.
Scientific Research Applications
4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The nitro group may participate in redox reactions, altering cellular pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-(Bromomethyl)phenyl)methanol
- **4-Bromo-2-fluorophenylboronic acid
- **4-Bromomethyl-2’-fluorobiphenyl
Uniqueness
4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide stands out due to its combination of functional groups, which provide a unique reactivity profile and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
651026-68-5 |
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Molecular Formula |
C15H12BrFN2O3 |
Molecular Weight |
367.17 g/mol |
IUPAC Name |
4-(bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C15H12BrFN2O3/c16-8-12-4-3-11(7-14(12)19(21)22)15(20)18-9-10-1-5-13(17)6-2-10/h1-7H,8-9H2,(H,18,20) |
InChI Key |
ANKYHSMVFDWABS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-])F |
Origin of Product |
United States |
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